molecular formula C21H20O13 B12378533 [(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate

[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate

Cat. No.: B12378533
M. Wt: 480.4 g/mol
InChI Key: QKSHSFQTWCKTFV-UDTQDLDWSA-N
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Description

The compound “[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate” is a complex organic molecule with a unique structure that includes multiple hydroxyl groups, a methoxy group, and a pyrano[3,2-c]isochromen core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the pyrano[3,2-c]isochromen core and the subsequent addition of hydroxyl and methoxy groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl group may yield alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and prevent oxidative damage to cells. Its potential anticancer effects may involve the inhibition of specific enzymes or signaling pathways that are critical for cancer cell growth and survival .

Properties

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

IUPAC Name

[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3/t11-,14-,17+,18+,19+/m1/s1

InChI Key

QKSHSFQTWCKTFV-UDTQDLDWSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O

Canonical SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O

Origin of Product

United States

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